2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile
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Overview
Description
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C12H12ClF3N4 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a piperazine ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile typically involves multiple steps. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under specific conditions to form an intermediate product. This intermediate is then reacted with acetonitrile to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions can vary widely. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an antibacterial or antifungal agent.
Chemical Research: It serves as a model compound in various chemical reactions to study reaction mechanisms and optimize synthetic routes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the piperazine and acetonitrile groups.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4/c13-10-7-9(12(14,15)16)8-18-11(10)20-5-3-19(2-1-17)4-6-20/h7-8H,2-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJBNURFHMVMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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